molecular formula C19H18N4O3S2 B2910389 N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 893138-76-6

N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2910389
CAS No.: 893138-76-6
M. Wt: 414.5
InChI Key: HWBBKXMXPVNATM-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenoxyacetamide group and a thioether-linked 2-oxo-2-(o-tolylamino)ethyl moiety.

Properties

IUPAC Name

N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13-7-5-6-10-15(13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBBKXMXPVNATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its stability and reactivity, combined with an amide functional group . These characteristics contribute to its potential as a bioactive agent. The structural formula can be represented as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activities

Research has indicated that compounds containing thiadiazole moieties exhibit a broad spectrum of biological activities. The primary areas of interest for this compound include:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms .
  • Anticancer Potential : Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This is primarily attributed to their ability to interfere with cellular signaling pathways and induce oxidative stress .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators .

The precise mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling cascades that regulate cell proliferation and survival.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound. Below is a summary table of relevant findings:

Compound NameBiological ActivityIC50 (µM)Reference
Thiadiazole Derivative AAntimicrobial15
Thiadiazole Derivative BAnticancer (A549 cells)10
Thiadiazole Derivative CAnti-inflammatory20

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole derivatives with acetamide and aryl-substituted side chains have been extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory activities. Below is a detailed comparison of the target compound with its structural analogs, focusing on synthesis, physicochemical properties, and biological efficacy.

Structural and Physicochemical Differences
Compound Name Substituents on Thiadiazole Core Melting Point (°C) Yield (%) Key Structural Features Reference
Target Compound : N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide o-Tolylamino, phenoxyacetamide Not reported Not reported Ortho-methyl aniline; phenoxyacetamide side chain -
Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) 4-Chlorobenzyl, isopropyl-methylphenoxy 138–140 82 Chlorobenzyl enhances hydrophobicity; branched alkyl improves thermal stability
Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) Ethyl, p-tolylamino Not reported Not reported Dual thiadiazole cores; p-tolylamino group enhances cytotoxicity
Compound in (Fluorophenyl-substituted derivative) 2-Fluorophenylamino, triazinoquinazolinyl 248–251 72.1 Fluorine atom increases electronegativity; fused triazinoquinazoline enhances rigidity

Key Observations :

  • Melting Points : Derivatives with halogenated or rigid fused rings (e.g., ) exhibit higher melting points, suggesting stronger intermolecular interactions .

Key Observations :

  • Potency : Compound 4y demonstrates superior cytotoxicity (IC50 < 0.1 mM) compared to milder derivatives like compound 5 .
  • Structural-Activity Relationship (SAR) : The presence of dual thiadiazole cores (compound 4y) or fused heterocycles () correlates with enhanced bioactivity. The target compound’s o-tolyl group may optimize interactions with hydrophobic enzyme pockets.

Key Observations :

  • Carbodiimide-mediated couplings (EDC/DCC) are standard for acetamide formation, yielding >70% in most cases .
  • Knoevenagel condensations () show variable yields (53–90%), likely due to steric effects of arylidene substituents .

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